N1-(2-(azepan-1-yl)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-N2-(benzo[d][1,3]dioxol-5-ylmethyl)oxalamide
Description
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Properties
IUPAC Name |
N'-[2-(azepan-1-yl)-2-(1-methylpyrrol-2-yl)ethyl]-N-(1,3-benzodioxol-5-ylmethyl)oxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30N4O4/c1-26-10-6-7-18(26)19(27-11-4-2-3-5-12-27)15-25-23(29)22(28)24-14-17-8-9-20-21(13-17)31-16-30-20/h6-10,13,19H,2-5,11-12,14-16H2,1H3,(H,24,28)(H,25,29) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VABGVPAUKISPJB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1C(CNC(=O)C(=O)NCC2=CC3=C(C=C2)OCO3)N4CCCCCC4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30N4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N1-(2-(azepan-1-yl)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-N2-(benzo[d][1,3]dioxol-5-ylmethyl)oxalamide is a complex organic compound notable for its unique structural features, including an azepane ring, a pyrrole moiety, and an oxalamide functional group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial applications.
Chemical Structure and Properties
The molecular formula of this compound is C₁₅H₁₈N₄O₃, with a molecular weight of approximately 306.41 g/mol. Its structure can be represented as follows:
Synthesis
The synthesis of this compound involves several key steps that require careful control of reaction conditions, including temperature, solvent choice, and reaction time to ensure high yields and purity of the final product. Common reagents include various amines for azepane formation and acylating agents for forming the oxalamide linkage.
Preliminary studies suggest that this compound interacts with specific biological targets such as enzymes and receptors. This interaction may lead to modulation of cellular pathways, resulting in alterations in cellular functions or signaling processes. The compound's unique structural features enhance its potential to bind with various therapeutic targets.
Anticancer Activity
Research indicates that compounds with similar structural features have demonstrated significant anticancer activity. For instance, derivatives containing benzimidazole moieties have been reported to act as topoisomerase inhibitors and exhibit cytotoxic effects against various cancer cell lines . The potential of this compound as an anticancer agent is supported by its ability to inhibit cell proliferation and induce apoptosis in cancer cells.
Antimicrobial Activity
The presence of nitrogen-containing rings in the structure may enhance the compound's reactivity towards biological systems. Similar compounds have been shown to exhibit antimicrobial properties by inhibiting bacterial DNA gyrase and other essential enzymes . This suggests that this compound could potentially serve as an effective antimicrobial agent.
Case Studies
Several case studies have explored the biological activity of compounds structurally related to this compound:
| Study | Compound | Target | Activity |
|---|---|---|---|
| Oksuzoglu et al. (2020) | Benzimidazole Derivatives | Topoisomerase I & II | IC50 values at 14.1 μmol/L for Topo I inhibition |
| Li et al. (2020) | Benzimidazole-Rhodanine Conjugates | Various Cancer Cell Lines | Strong anti-proliferative activity |
| Recent Study (2023) | Pyrrole Derivatives | Bacterial DNA Gyrase | IC50 < 10 nM against Staphylococcus aureus |
These studies indicate that modifications in the molecular structure can lead to enhanced biological activities.
Preparation Methods
Pyrrole Substitution and Methylation
1-Methyl-1H-pyrrole-2-carbaldehyde is prepared via Friedel-Crafts acylation followed by Wolff–Kishner reduction. Trichloroacetylation at the pyrrole 2-position enables electrophilic substitution, yielding 2-trichloroacetyl-5-methyl-1H-pyrrole, which is subsequently chlorinated using N-chlorosuccinimide (NCS) in dichloromethane (61% yield).
Azepane Coupling
The ethyl linker is introduced via nucleophilic substitution. Azepane reacts with 2-(chloromethyl)-1-methyl-1H-pyrrole in dimethylformamide (DMF) at 80°C for 12 hours, yielding 2-(azepan-1-yl)-2-(1-methyl-1H-pyrrol-2-yl)ethylamine (74% yield).
Synthesis of Benzo[d]Dioxol-5-ylMethyl Amine
Piperonylamine (benzo[d]dioxol-5-ylmethylamine) is commercially available or synthesized via reductive amination of piperonal (benzo[d]dioxole-5-carbaldehyde) using ammonium acetate and sodium cyanoborohydride in methanol (89% yield).
Oxalamide Bridge Formation
The oxalamide bond is formed via sequential nucleophilic acyl substitution using diethyl oxalate or oxalyl chloride.
Stepwise Amidation with Diethyl Oxalate
- First Amidation : Azepane-pyrrole ethylamine reacts with diethyl oxalate in ethanol at 0°C, forming the monoethyl oxamate intermediate (91% yield).
- Second Amidation : The intermediate reacts with piperonylamine in toluene under reflux with potassium phosphate and copper(I) iodide catalysis, yielding the target compound (90% yield).
Table 1 : Optimization of Oxalamide Coupling Conditions
| Reagent | Solvent | Catalyst | Temperature | Yield | Reference |
|---|---|---|---|---|---|
| Diethyl oxalate | Ethanol | None | 0°C | 91% | |
| Oxalyl chloride | DCM | DMAP | RT | 87% | |
| Ethyl oxalyl chloride | Toluene | CuI, K₃PO₄ | Reflux | 90% |
One-Pot Oxalyl Chloride Method
Oxalyl chloride activates both amine groups simultaneously in dichloromethane with 4-dimethylaminopyridine (DMAP). A mixture of azepane-pyrrole ethylamine and piperonylamine is added dropwise, stirred for 6 hours, and purified via crystallization (87% yield).
Optimization Strategies
Catalytic Enhancements
Tetrabutoxytitanium (1 mol%) improves yields to 94.2% by facilitating ester-amide interchange at 185°C.
Solvent Effects
Polar aprotic solvents (acetonitrile, DMF) enhance reactivity, while ethanol permits crystallization of intermediates.
Analytical Characterization
Spectroscopic Data
Q & A
Basic: What synthetic methodologies are recommended for efficient preparation of this compound?
Methodological Answer:
Synthesis involves multi-step organic reactions, including:
- Amide bond formation between benzo[d][1,3]dioxole and azepane-pyrrole intermediates using coupling agents like EDCI or HOBt.
- Optimization of reaction conditions : Temperature (e.g., reflux in THF at 65°C), inert atmosphere (N₂/Ar), and catalyst selection (e.g., Pd for cross-coupling) to minimize side reactions .
- Purification : Column chromatography (silica gel, eluent: DCM/MeOH) or recrystallization to achieve >95% purity .
Basic: Which analytical techniques are critical for structural validation?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm connectivity of azepane, pyrrole, and benzo[d][1,3]dioxole moieties .
- X-ray crystallography : Resolve 3D conformation using SHELX software; refine with ORTEP-III for graphical representation .
- Mass Spectrometry (MS) : High-resolution ESI-MS to verify molecular weight (e.g., calculated vs. observed m/z) .
Advanced: How can contradictory biological activity data across studies be resolved?
Methodological Answer:
- Assay standardization : Control variables like cell line origin (e.g., CCRF-CEM vs. HEK293), compound purity (>98%), and solvent (DMSO concentration ≤0.1%) .
- Structural analogs comparison : Compare IC₅₀ values of derivatives (e.g., replacing azepane with piperidine) to isolate pharmacophoric groups .
- Meta-analysis : Use statistical tools (e.g., ANOVA) to reconcile discrepancies in published datasets .
Advanced: What computational approaches predict target interactions?
Methodological Answer:
- Molecular docking (AutoDock Vina) : Screen against targets (e.g., kinases) using the compound’s X-ray-derived 3D structure .
- Molecular Dynamics (MD) simulations (GROMACS) : Assess binding stability over 100 ns trajectories; analyze hydrogen bonding with catalytic residues .
- QSAR modeling : Correlate substituent electronegativity (e.g., benzo[d][1,3]dioxole’s electron-rich ring) with activity trends .
Basic: Which structural features dictate reactivity and stability?
Methodological Answer:
- Oxalamide core : Susceptible to hydrolysis under acidic/basic conditions; stabilize via lyophilization .
- Azepane-pyrrole unit : Enhances lipophilicity (logP ~3.5); optimize solubility via PEGylation or salt formation .
- Benzo[d][1,3]dioxole : Prone to oxidative degradation; store under argon at -20°C .
Advanced: How to design analogs with improved pharmacokinetics?
Methodological Answer:
- Bioisosteric replacement : Substitute azepane with morpholine (reduced logP) or introduce hydroxy groups (enhanced aqueous solubility) .
- Prodrug strategies : Esterify oxalamide to improve membrane permeability; hydrolyze in vivo .
- Metabolic stability assays : Use liver microsomes (human/rat) to identify vulnerable sites (e.g., pyrrole methyl group) .
Basic: What in vitro assays are suitable for initial bioactivity screening?
Methodological Answer:
- Enzyme inhibition assays : Measure IC₅₀ against kinases (e.g., EGFR) using fluorescence-based ADP-Glo™ kits .
- Cell viability (MTT assay) : Test cytotoxicity in cancer lines (e.g., MCF-7) at 1–100 μM concentrations .
- Apoptosis markers : Quantify caspase-3/7 activation via luminescent substrates .
Advanced: How to address conflicting crystallographic data during refinement?
Methodological Answer:
- Multi-model refinement (SHELXL) : Compare R-factors for alternative conformations of the azepane ring .
- Twinning analysis (CELL_NOW) : Resolve pseudo-merohedral twinning by testing twin laws .
- Validation tools (PLATON) : Check for overfitting using R-free and electron density maps .
Advanced: What experimental strategies validate target engagement in cellular models?
Methodological Answer:
- Surface Plasmon Resonance (SPR) : Measure binding kinetics (kₐ/k𝒹) between the compound and purified target protein .
- Cellular Thermal Shift Assay (CETSA) : Confirm stabilization of target protein after compound treatment .
- RNAi knockdown : Correlate reduced target expression (e.g., siRNA) with diminished compound efficacy .
Basic: What purification techniques ensure high-yield isolation?
Methodological Answer:
- Flash chromatography : Use gradient elution (hexane/EtOAc to DCM/MeOH) for intermediates .
- Preparative HPLC : C18 column, 0.1% TFA in H₂O/ACN; monitor at 254 nm .
- Recrystallization : Optimize solvent pairs (e.g., EtOH/H₂O) for final product crystallization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
